molecular formula C26H26N2O5S B3988402 2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

Cat. No.: B3988402
M. Wt: 478.6 g/mol
InChI Key: USLKACWTCJOQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopentathiophene and acridine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopentathiophene ring, followed by the introduction of the ethoxycarbonyl group. Subsequent steps involve the coupling of this intermediate with the acridine derivative under controlled conditions, such as specific temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE is unique due to its combination of cyclopentathiophene and acridine structures, which confer distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-2-32-26(31)23-17-10-7-13-20(17)34-24(23)28-21(29)14-33-25(30)22-15-8-3-5-11-18(15)27-19-12-6-4-9-16(19)22/h3,5,8,11H,2,4,6-7,9-10,12-14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLKACWTCJOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C3=C4CCCCC4=NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

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